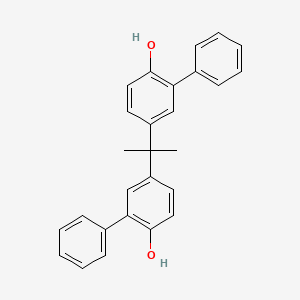

2,2-Bis(2-hydroxy-5-biphenylyl)propane

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de 2,2-Bis(3-fenil-4-hidroxifenil)propano típicamente implica la condensación de derivados de fenol bajo condiciones controladas. Un método común incluye la reacción de 3-fenil-4-hidroxibenzaldehído con acetona en presencia de un catalizador básico . La reacción se lleva a cabo a temperaturas elevadas para facilitar la formación del producto deseado.

Métodos de Producción Industrial: La producción industrial de 2,2-Bis(3-fenil-4-hidroxifenil)propano sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactivos de alta pureza y condiciones de reacción optimizadas para garantizar el máximo rendimiento y pureza. El producto se purifica luego mediante técnicas de recristalización o cromatografía .

Análisis De Reacciones Químicas

Tipos de Reacciones: 2,2-Bis(3-fenil-4-hidroxifenil)propano experimenta varias reacciones químicas, incluyendo:

Oxidación: El compuesto se puede oxidar para formar quinonas y otros derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir el compuesto en sus alcoholes correspondientes u otras formas reducidas.

Sustitución: Los grupos hidroxilo en el compuesto pueden sufrir reacciones de sustitución con varios electrófilos.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Los electrófilos como los haluros de alquilo y los cloruros de acilo se emplean comúnmente.

Principales Productos Formados:

Oxidación: Quinonas y otros derivados oxidados.

Reducción: Alcoholes y otras formas reducidas.

Sustitución: Derivados alquilados o acílicos.

Aplicaciones Científicas De Investigación

Applications in Materials Science

Polymer Production

One of the primary applications of 2,2-Bis(2-hydroxy-5-biphenylyl)propane is in the synthesis of high-performance polymers. This compound serves as a monomer in the production of polycarbonate and epoxy resins, which are valued for their strength, thermal stability, and transparency. These materials are widely used in electronics, automotive components, and optical applications.

Table 1: Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Glass Transition Temp. | ~150 °C |

| Tensile Strength | 70 MPa |

| Impact Resistance | High |

| Chemical Resistance | Excellent |

Environmental Applications

Biodegradation Studies

Research has indicated that this compound can undergo microbial transformation. A study demonstrated that specific bacterial strains could effectively degrade this compound, leading to less toxic byproducts. This property is particularly important for assessing the environmental impact of bisphenol analogs.

Case Study: Microbial Transformation

In a study published in Nature, researchers isolated Cupriavidus basilensis, which was able to transform bisphenol PH with conversion rates up to 98% over a period of 216 hours. The transformation products were analyzed using HPLC and mass spectrometry, revealing a shift towards more hydrophilic metabolites, which are less likely to bioaccumulate in aquatic environments .

Health and Biological Applications

Endocrine Disruption Studies

The compound has been studied for its potential endocrine-disrupting properties. Research indicates that bisphenol PH exhibits estrogenic activity comparable to other bisphenols like BPA. This raises concerns regarding its use in consumer products and its potential effects on human health.

Table 2: Estrogenic Activity Comparison

| Compound | Estrogenic Activity (Relative) |

|---|---|

| Bisphenol A | 1.0 |

| This compound | 0.8 |

| Bisphenol S | 0.6 |

Mecanismo De Acción

El mecanismo de acción de 2,2-Bis(3-fenil-4-hidroxifenil)propano implica su interacción con objetivos moleculares y vías específicas:

Activación del Receptor de Estrógeno: El compuesto se une y activa los receptores de estrógeno, influenciando la proliferación y diferenciación celular.

Activación del Receptor de la Hormona Estimulante del Tiroides: Imita los efectos de la hormona estimulante del tiroides, regulando la función tiroidea y la producción hormonal.

Efectos Antioxidantes y Antiinflamatorios: El compuesto exhibe actividad antioxidante al eliminar radicales libres y reducir el estrés oxidativo.

Comparación Con Compuestos Similares

2,2-Bis(3-fenil-4-hidroxifenil)propano se puede comparar con otros compuestos similares, como:

Bisfenol A (BPA): Ambos compuestos tienen motivos estructurales similares, pero 2,2-Bis(3-fenil-4-hidroxifenil)propano exhibe propiedades bioactivas únicas.

Bisfenol S (BPS): Si bien BPS se utiliza como alternativa al BPA, 2,2-Bis(3-fenil-4-hidroxifenil)propano tiene aplicaciones distintas en la investigación científica.

Bisfenol F (BPF): Similar a BPA y BPS, BPF comparte similitudes estructurales pero difiere en sus interacciones y aplicaciones específicas.

Actividad Biológica

2,2-Bis(2-hydroxy-5-biphenylyl)propane, commonly referred to as Bisphenol PH or BPPH, is a synthetic compound with significant implications in both industrial applications and biological systems. Its structure, characterized by two biphenyl groups linked through a propane moiety, grants it unique properties that influence its biological activity. This article synthesizes current research findings on the biological activity of this compound, focusing on its interactions with biological targets, cellular effects, and potential health implications.

- Molecular Formula : C27H24O2

- Molecular Weight : 380.48 g/mol

- CAS Number : 24038-68-4

The primary biological target of this compound is the Thyroid Stimulating Hormone Receptor (TSHR). Binding to TSHR can lead to alterations in gene expression and cellular signaling pathways, which may have downstream effects on various physiological processes .

Interaction with Enzymes

Research indicates that this compound can modulate enzyme activity by binding to active sites, thereby influencing metabolic pathways. For example, it has been shown to inhibit the activity of certain hydroxysteroid dehydrogenases (11β-HSD), which are crucial for cortisol metabolism in humans and rats .

Cellular Effects

Studies have documented several cellular effects attributed to this compound:

- Irritation : The compound can cause skin and eye irritation upon exposure, suggesting potential cytotoxic effects.

- Gene Expression Modulation : It influences gene expression related to hormonal responses, particularly in endocrine tissues .

- Metabolic Impact : Research shows that it can affect metabolic processes related to steroid hormones, potentially leading to disorders such as obesity and type 2 diabetes .

Study 1: Inhibition of 11β-Hydroxysteroid Dehydrogenase

A study investigated the inhibitory effects of various bisphenol analogues on human and rat 11β-HSD isoforms. The IC50 values for inhibition ranged from 36.76 µM to 205.74 µM across different analogues, indicating a structure-dependent inhibition pattern . The study highlighted that Bisphenol PH exhibited significant inhibitory activity compared to other bisphenol derivatives.

| Compound | IC50 (µM) | Mode of Inhibition |

|---|---|---|

| BPA | 36.76 | Competitive |

| BPH | 74.22 | Mixed |

| BPC | 132.4 | Competitive |

| BPPH | TBD | TBD |

Study 2: Environmental Impact

Research has also focused on the environmental persistence and bioaccumulation potential of bisphenol analogues, including Bisphenol PH. It was found in paired urine and house dust samples, indicating widespread exposure and potential for endocrine disruption in humans .

Propiedades

IUPAC Name |

4-[2-(4-hydroxy-3-phenylphenyl)propan-2-yl]-2-phenylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24O2/c1-27(2,21-13-15-25(28)23(17-21)19-9-5-3-6-10-19)22-14-16-26(29)24(18-22)20-11-7-4-8-12-20/h3-18,28-29H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKTRENAPTCBBFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=C(C=C1)O)C2=CC=CC=C2)C3=CC(=C(C=C3)O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9058654 | |

| Record name | BisOPP-A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24038-68-4 | |

| Record name | BisOPP-A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Bis(2-hydroxy-5-biphenylyl)propane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.